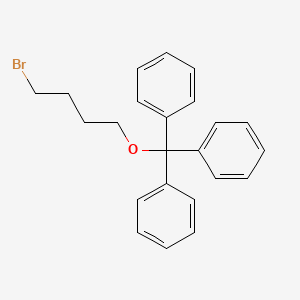

4-Bromo-1-(trityloxy)butane

Description

Historical Development and Significance of Trityl Protecting Group in Alcohol Chemistry

The story of the trityl (triphenylmethyl, Tr) group, a cornerstone in the protection of alcohols, is intrinsically linked to a pivotal moment in the history of chemistry: the discovery of the first stable organic free radical. In 1900, Moses Gomberg, while attempting to synthesize hexaphenylethane, unexpectedly prepared the triphenylmethyl radical. nii.ac.jpmasterorganicchemistry.com This discovery was revolutionary, challenging the prevailing view that carbon could only be tetravalent. nii.ac.jp Although the initial focus was on its radical nature, the triphenylmethyl moiety soon found a crucial application in organic synthesis.

The trityl group was adapted as a protecting group for primary alcohols due to its bulky nature, which allows for selective protection of the least sterically hindered hydroxyl group in a polyol system. researchgate.net Its introduction is typically achieved by reacting the alcohol with trityl chloride in the presence of a base like pyridine (B92270). researchgate.net The protective trityl ether is stable under basic and nucleophilic conditions but can be readily cleaved under mild acidic conditions, a characteristic that has made it invaluable in the synthesis of complex molecules like nucleosides and carbohydrates. researchgate.netsigmaaldrich.com

The stability of the trityl cation, formed during both the introduction and acidic removal of the group, is a key feature of its reactivity. researchgate.net This stability has also allowed for the development of modified trityl groups with tuned reactivity, such as the methoxy-substituted derivatives (MMT, DMT), which can be cleaved under even milder acidic conditions. researchgate.net

Strategic Importance of Bifunctional Molecules in Complex Synthesis

The strategic advantage of using bifunctional building blocks lies in their ability to introduce molecular complexity in a controlled manner. One functional group can be reacted selectively while the other remains dormant, ready for a subsequent transformation. This orthogonality of reactive sites is crucial for avoiding unwanted side reactions and purification challenges that often accompany complex syntheses. nih.gov The applications of bifunctional molecules are widespread, ranging from the synthesis of polymers and macrocycles to the construction of intricate heterocyclic scaffolds and complex natural products. researchgate.net

Structural Modularity and Potential Reactivity Profiles of 4-Bromo-1-(trityloxy)butane

This compound is a prime example of a strategically designed bifunctional molecule. Its structure consists of a four-carbon aliphatic chain functionalized with a bromine atom at one end and a bulky trityloxy ether at the other. This arrangement provides two distinct points of reactivity with different chemical properties.

Synthesis: The preparation of this compound can be logically achieved through the tritylation of 4-bromo-1-butanol (B1194514). 4-Bromo-1-butanol itself can be synthesized by the ring-opening of tetrahydrofuran (B95107) with hydrobromic acid. chemicalbook.comsigmaaldrich.com The subsequent protection of the primary alcohol with trityl chloride in the presence of a base like pyridine would yield the target compound. researchgate.net

Reactivity Profile: The bifunctional nature of this compound allows for a range of synthetic transformations.

Alkyl Bromide Reactivity: The primary alkyl bromide is a versatile electrophilic site. It can readily undergo nucleophilic substitution reactions (SN2) with a wide array of nucleophiles, such as amines, azides, cyanides, and thiolates, to introduce new functional groups. chemguide.co.uk This allows for the extension of the carbon chain or the introduction of heteroatoms. Furthermore, the bromide can be converted into an organometallic species, such as a Grignard reagent (by reaction with magnesium) or an organolithium reagent. masterorganicchemistry.comsigmaaldrich.com These powerful nucleophiles can then react with various electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.comsigmaaldrich.comlibretexts.org

Trityl Ether Reactivity: The trityloxy group serves as a robust, sterically hindered protecting group for the primary alcohol. It is stable to a variety of reaction conditions, including those that are basic, nucleophilic, or involve many organometallic reagents. researchgate.net This stability allows for extensive modifications at the bromo-end of the molecule without affecting the hydroxyl functionality. When desired, the trityl group can be selectively removed under mild acidic conditions (e.g., with dilute mineral acids or Lewis acids) to liberate the primary alcohol for further reactions. researchgate.net

The strategic utility of this compound lies in the ability to exploit these two functional groups in a chosen order, making it a valuable tool for the modular construction of complex target molecules.

Data Tables

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| This compound | C₂₃H₂₃BrO | 395.33 | Not readily available | Not readily available |

| 4-Bromo-1-butanol | C₄H₉BrO | 153.02 | Colorless to light yellow liquid | 56-58 °C (at 4 mmHg) |

| Trityl Chloride | C₁₉H₁₅Cl | 278.77 | White to yellowish crystalline solid | 232-233 °C |

| Tetrahydrofuran | C₄H₈O | 72.11 | Colorless liquid | 66 °C |

Data sourced from publicly available chemical databases.

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents | Product Type | Functional Group Transformed |

| Nucleophilic Substitution | Nu⁻ (e.g., R₂NH, N₃⁻, CN⁻) | Alkylated Nucleophile | C-Br |

| Grignard Formation | Mg, Et₂O | Organomagnesium Halide | C-Br |

| Deprotection | H⁺ (e.g., HCl, TFA) | Primary Alcohol | C-OTr |

| Grignard Reaction (of derived Grignard reagent) | Aldehyde/Ketone, then H₃O⁺ | Secondary/Tertiary Alcohol | C-MgBr |

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H23BrO |

|---|---|

Poids moléculaire |

395.3 g/mol |

Nom IUPAC |

[4-bromobutoxy(diphenyl)methyl]benzene |

InChI |

InChI=1S/C23H23BrO/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 |

Clé InChI |

IZXLVZNYTPOVGS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCBr |

Origine du produit |

United States |

Synthetic Methodologies for 4 Bromo 1 Trityloxy Butane and Precursors

Elaboration of 4-Bromo-1-butanol (B1194514) Precursor Synthesis

The preparation of 4-bromo-1-butanol is a critical initial step, achievable through several distinct chemical pathways. The choice of method often depends on factors such as scale, desired purity, and available starting materials. The most prevalent methods include the selective bromination of a diol and the catalytic ring-opening of a cyclic ether.

Bromination of Butane-1,4-diol: Mechanistic Considerations and Optimization

A primary route to 4-bromo-1-butanol involves the monosubstitution reaction of butane-1,4-diol with a brominating agent, typically hydrobromic acid (HBr). nbinno.com The core challenge of this synthesis is achieving high selectivity for the monobrominated product while minimizing the formation of the dibrominated byproduct, 1,4-dibromobutane.

The reaction proceeds via a nucleophilic substitution mechanism. The alcohol's hydroxyl group is first protonated by the strong acid (HBr), forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule.

Optimization of this reaction has been the subject of considerable research, with a focus on solvent systems and reaction conditions to enhance selectivity. organic-chemistry.org One effective laboratory-scale method involves the azeotropic distillation of butane-1,4-diol with 47% hydrobromic acid, which can yield approximately 65% of 4-bromo-1-butanol. nbinno.com Studies have shown that the choice of an organic solvent and the method of water removal are critical. For instance, while initial methods proposed refluxing in benzene (B151609) with a Dean-Stark apparatus to remove water, subsequent research found that azeotropic removal of water could decrease selectivity. organic-chemistry.orglookchem.com Optimal results have been obtained by simply heating the diol with aqueous HBr in a solvent like toluene (B28343) without a Dean-Stark trap, which is believed to suppress the reactivity of the bromo alcohol product, potentially through the formation of aggregates like reverse micelles that shield the remaining hydroxyl group. organic-chemistry.org

| Method | Solvent | Water Removal | Key Observation | Reference |

|---|---|---|---|---|

| Azeotropic Distillation | Benzene | Dean-Stark Trap | Claimed high selectivity but yields and purity can be variable in practice. | organic-chemistry.org |

| Simple Reflux | Toluene | None (No Dean-Stark) | Higher yields and purity were achieved. The bromo alcohol product is less reactive under these conditions, improving selectivity. | organic-chemistry.org |

| Aqueous HBr | None | Not Applicable | A common and straightforward method, though byproduct formation can be significant without careful control. Yields around 65% are reported. | nbinno.com |

Regioselective Ring-Opening of Tetrahydrofuran (B95107): Catalytic Approaches and Scope

An alternative and industrially significant route to 4-bromo-1-butanol is the regioselective ring-opening of tetrahydrofuran (THF). This method is advantageous due to the ready availability and low cost of THF. The reaction involves cleaving the C-O bond of the cyclic ether to introduce a hydroxyl group at one end and a bromine atom at the other.

Various catalytic systems have been developed to facilitate this transformation under mild conditions. One approach involves reacting THF with bromine in the presence of a palladium catalyst and hydrogen gas. nbinno.com Another reported synthesis involves adding 48% aqueous hydrobromic acid to a mixture of THF and concentrated sulfuric acid at controlled temperatures, followed by heating. This method can achieve yields of approximately 67.5%. guidechem.com More recent developments have explored the use of strong electrophilic activators. For example, triflic anhydride (B1165640) (Tf₂O) can activate the THF ring, allowing for subsequent nucleophilic attack by a bromide source to achieve regioselective opening. nih.gov Zinc bromide has also been shown to catalyze the ring-opening of THF with acyloxyphosphonium bromide, generated in situ, to afford 4-bromobutyl esters, which can then be hydrolyzed to the desired alcohol. researchgate.net

Alternative Synthetic Pathways to ω-Brominated Alcohols

Beyond the two primary methods, other synthetic strategies exist for the preparation of ω-bromoalkanols like 4-bromo-1-butanol. These alternative pathways often utilize different starting materials or reagent systems. For example, ω-bromoalkanols can be prepared from the corresponding α,ω-diols by refluxing a mixture of the diol with aqueous hydrobromic acid and an organic solvent like benzene, using a Dean-Stark apparatus to remove the water formed during the reaction. lookchem.com This method has been reported to produce pure ω-bromoalkanols uncontaminated by dibromoalkanes or unreacted diols in good yields. lookchem.com Another approach involves the use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which are common for converting primary alcohols to alkyl bromides. commonorganicchemistry.com However, controlling the stoichiometry is crucial to ensure mono-bromination when starting with a diol.

Tritylation Strategies for Selective Protection of 4-Bromo-1-butanol

Once 4-bromo-1-butanol is synthesized, the next step is the selective protection of the primary alcohol functionality. The triphenylmethyl (trityl) group is an excellent choice for this purpose due to its steric bulk, which favors reaction with less hindered primary alcohols, and its stability under neutral or basic conditions. nih.govacs.org

Implementation of Trityl Halides and Derivatives for Alcohol Protection

The most common method for introducing the trityl group is the reaction of the alcohol with a trityl halide, typically trityl chloride (Tr-Cl), in the presence of a base. total-synthesis.comcommonorganicchemistry.com The large size of the trityl group allows for the selective protection of primary hydroxyls due to steric hindrance; secondary alcohols react much more slowly. acs.orgtotal-synthesis.com

The reaction mechanism is generally considered to proceed via an Sₙ1 pathway. nih.govtotal-synthesis.com The carbon-chlorine bond in trityl chloride is polarized, and in the presence of a suitable solvent or catalyst, it can dissociate to form a highly stable trityl carbocation. This stability is derived from the extensive resonance delocalization of the positive charge across the three phenyl rings. The alcohol then acts as a nucleophile, attacking the trityl cation to form a protonated ether, which is subsequently deprotonated by a base to yield the final trityl ether product. total-synthesis.com It is important to note that a direct Sₙ2 attack of the alcohol on the quaternary carbon of trityl chloride is sterically impossible. total-synthesis.com

While trityl chloride is the most common reagent, other derivatives like trityl triflate (TrOTf) or trityl alcohol in the presence of an acid catalyst can also be used. total-synthesis.comnih.gov

Influence of Catalysis and Solvent Systems on Tritylation Efficiency (e.g., DMAP, Pyridine)

The efficiency and rate of the tritylation reaction are highly dependent on the solvent and catalytic system employed.

Pyridine (B92270) is frequently used as both the solvent and the base in tritylation reactions. total-synthesis.comnih.gov Its primary role as a base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product side. total-synthesis.comnih.gov

4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to significantly accelerate the reaction. total-synthesis.com DMAP is a hypernucleophilic catalyst. researchgate.net The mechanism of DMAP catalysis involves the initial nucleophilic attack of DMAP on the trityl chloride to form a highly reactive N-tritylpyridinium intermediate. total-synthesis.comsemanticscholar.orgnih.gov This intermediate is much more susceptible to nucleophilic attack by the alcohol (4-bromo-1-butanol) than the original trityl chloride. This nucleophilic catalysis pathway offers a lower activation energy barrier compared to the uncatalyzed reaction, thereby increasing the reaction rate. nih.gov The reaction is found to be first-order with respect to the alcohol, the acylating agent (analogous to trityl chloride), and DMAP. semanticscholar.orgnih.gov

| Reagent | Primary Role | Mechanism of Action | Reference |

|---|---|---|---|

| Trityl Chloride (Tr-Cl) | Trityl Group Source | Acts as an electrophile, forming a stable trityl cation in an Sₙ1 pathway. | nih.govtotal-synthesis.com |

| Pyridine | Base / Solvent | Neutralizes HCl byproduct, shifting the reaction equilibrium. Can also serve as the reaction medium. | total-synthesis.comnih.gov |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Forms a highly reactive N-tritylpyridinium intermediate, which is more readily attacked by the alcohol. | total-synthesis.comnih.gov |

Investigation of Stereoselectivity in Trityl Ether Formation

The formation of trityl ethers, including 4-Bromo-1-(trityloxy)butane from 4-bromobutan-1-ol, is characterized by a high degree of chemoselectivity, which is a key aspect of its stereoselective application. This selectivity is primarily dictated by the significant steric bulk of the triphenylmethyl (trityl) group. nih.gov

The trityl group's large size results in a strong preference for reaction with less sterically hindered hydroxyl groups. This steric hindrance leads to a pronounced difference in reaction rates between primary, secondary, and tertiary alcohols. Primary alcohols, being the most accessible, are protected significantly faster than the more encumbered secondary and tertiary alcohols. This selectivity allows for the preferential protection of a primary hydroxyl group in a molecule containing multiple types of alcohol functionalities, such as a diol. nih.gov

While the tritylation of an achiral alcohol like 4-bromobutan-1-ol does not create a new stereocenter, a more subtle form of stereochemistry is observed when the trityl group is attached to a chiral molecule. The three phenyl rings of the trityl group are arranged in a propeller-like fashion. In the presence of a nearby chiral center, the dynamic equilibrium between the two helical enantiomers (P for plus and M for minus) of the trityl propeller can be biased, leading to a preferred conformation. This phenomenon, known as chirality transfer, is a subject of study in dynamic stereochemistry. nih.gov

| Alcohol Type | Relative Rate of Tritylation | Rationale |

|---|---|---|

| Primary (e.g., 4-bromobutan-1-ol) | High | Minimal steric hindrance allows for rapid approach of the trityl cation. |

| Secondary | Low | Increased steric bulk around the hydroxyl group significantly slows the reaction. |

| Tertiary | Extremely Low / No Reaction | Severe steric hindrance effectively prevents the formation of the trityl ether. |

Detailed Mechanistic Analysis of Trityl Etherification via Cationic Intermediates

The etherification reaction to form a trityl ether proceeds through a well-established S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism. umkc.edumasterorganicchemistry.com This pathway is dictated by the exceptional stability of the intermediate triphenylmethyl cation, also known as the trityl cation. researchgate.netacs.orgthieme-connect.comcolab.ws An S(_N)2 mechanism is considered impossible due to the severe steric hindrance at the central quaternary carbon, which prevents a backside nucleophilic attack. chegg.com

The mechanism can be detailed in the following steps:

Formation of the Trityl Cation : The reaction is initiated by the generation of the trityl carbocation. This is typically achieved by the acid-catalyzed protonation of the hydroxyl group of triphenylmethanol (B194598), followed by the loss of a water molecule, which is an excellent leaving group. umkc.edu Alternatively, using trityl chloride, the cation forms upon dissociation of the chloride ion.

Carbocation Stabilization : The resulting trityl cation is a planar, sp-hybridized species that is highly stabilized by resonance. The positive charge is effectively delocalized across the π-systems of the three phenyl rings, which greatly lowers the activation energy for its formation. researchgate.netrsc.org This stability is the primary reason the S(_N)1 pathway is so favorable. acs.org

Nucleophilic Attack : The alcohol, in this case 4-bromobutan-1-ol, acts as a nucleophile and attacks the electrophilic central carbon of the planar trityl cation. This attack can occur from either face of the carbocation.

Deprotonation : The attack results in the formation of a protonated ether (an oxonium ion). A weak base present in the reaction mixture, such as another molecule of the alcohol or the solvent, removes the proton from the oxygen atom to yield the final, neutral trityl ether product, this compound. reddit.com

| Feature | Description |

|---|---|

| Rate-Determining Step | Formation of the stable trityl carbocation. The rate is unimolecular, depending only on the concentration of the trityl precursor. masterorganicchemistry.com |

| Intermediate | A highly stable, planar triphenylmethyl (trityl) carbocation. researchgate.net |

| Nucleophile | A neutral alcohol (e.g., 4-bromobutan-1-ol) acts as the nucleophile. |

| Stereochemistry | Attack on a planar carbocation leads to racemization if the carbon were chiral. In this context, it primarily influences chemoselectivity. masterorganicchemistry.com |

| Solvent Effects | Polar protic solvents can facilitate the formation of the carbocation intermediate. |

Integration of this compound into Multi-Step Synthetic Sequences

This compound is a valuable bifunctional building block in multi-step synthesis. nih.gov Its utility stems from possessing two distinct, orthogonally reactive functional groups: a terminal bromide, which is an excellent electrophile for carbon-carbon bond formation, and a trityl-protected primary alcohol. The trityl group is stable under many reaction conditions (e.g., basic, organometallic) but can be selectively removed under acidic conditions to reveal a nucleophilic hydroxyl group for subsequent transformations.

Design of Convergent and Linear Synthetic Routes

The dual functionality of this compound allows for its incorporation into both linear and convergent synthetic strategies. libretexts.org

Linear Synthesis : In a linear approach, reactions are performed sequentially on the molecule. For example, the bromide end of this compound can first be subjected to an alkylation reaction with a nucleophile (e.g., an organometallic reagent). mt.com In subsequent steps, the trityl protecting group is removed, and the newly exposed alcohol is then used in another reaction, such as an oxidation or an esterification. This step-by-step approach elongates the molecular chain from one end. researchgate.net

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Sequential reactions are performed on the building block. | Conceptually straightforward to plan. | Overall yield decreases exponentially with the number of steps. |

| Convergent | The building block links two or more independently synthesized fragments. | Higher overall yield for complex targets; allows for parallel synthesis of fragments. | Requires more complex initial planning and synthesis of multiple fragments. |

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms of 4 Bromo 1 Trityloxy Butane

Mechanistic Pathways of Trityloxy Group De-Protection

The trityloxy (triphenylmethoxy) group is a sterically bulky protecting group for alcohols, frequently employed in organic synthesis due to its relative ease of introduction and its lability under acidic conditions. total-synthesis.comhighfine.com Its removal, or de-protection, is a critical step in multi-step syntheses, and understanding the mechanistic pathways governing this process is essential for achieving desired chemical transformations.

Acid-Catalyzed Cleavage: Brønsted and Lewis Acidic Conditions

The cleavage of the trityloxy ether linkage in 4-Bromo-1-(trityloxy)butane is most commonly achieved under acidic conditions, utilizing either Brønsted or Lewis acids. total-synthesis.com

Brønsted Acid Catalysis: In the presence of a Brønsted acid, such as formic acid or trifluoroacetic acid (TFA), the ether oxygen of the trityloxy group is protonated. total-synthesis.com This protonation enhances the leaving group ability of the butanol moiety, facilitating the cleavage of the carbon-oxygen bond. The reaction proceeds through the formation of a highly stable triphenylmethyl (trityl) cation and the corresponding 4-bromobutanol. total-synthesis.com The choice of Brønsted acid can influence the reaction rate and selectivity. For instance, milder acids like acetic acid can be used for selective deprotection in the presence of other acid-sensitive groups like tert-butyldimethylsilyl (TBS) ethers. total-synthesis.com

Lewis Acid Catalysis: Lewis acids, such as boron trichloride (B1173362) (BCl3) or zinc bromide (ZnBr2), can also effect the cleavage of the trityloxy group. total-synthesis.comlookchem.com The Lewis acid coordinates to the ether oxygen, which polarizes the C-O bond and facilitates its departure. total-synthesis.com This method can offer advantages in terms of selectivity, particularly in complex molecules where multiple acid-labile protecting groups are present. lookchem.com For example, boron trichloride has been shown to selectively deprotect primary trityl ethers in the presence of various silyl (B83357) ethers and benzyl (B1604629) ethers. lookchem.com

| Acid Type | Examples | Mechanism | Key Features |

| Brønsted Acid | Formic acid, Trifluoroacetic acid (TFA), Acetic acid | Protonation of the ether oxygen followed by C-O bond cleavage. total-synthesis.com | Reaction rate is dependent on acid strength. Milder acids allow for selective deprotection. total-synthesis.com |

| Lewis Acid | Boron trichloride (BCl3), Zinc bromide (ZnBr2) | Coordination of the Lewis acid to the ether oxygen, facilitating C-O bond cleavage. total-synthesis.com | Can offer high selectivity in polyfunctionalized molecules. lookchem.com |

Formation and Fate of the Triphenylmethyl Cation

A key intermediate in the acid-catalyzed deprotection of the trityloxy group is the triphenylmethyl (trityl) cation. total-synthesis.com This carbocation is exceptionally stable due to the extensive delocalization of the positive charge over the three phenyl rings through resonance. quora.comdoubtnut.comcareers360.comdoubtnut.com This high degree of stabilization is the driving force for the facile cleavage of the trityl ether.

The fate of the trityl cation depends on the reaction conditions and the nucleophiles present in the reaction mixture. It can be trapped by various nucleophiles. In the presence of water or an alcohol, it will form triphenylmethanol (B194598) or a trityl ether, respectively. total-synthesis.com To prevent the reactive trityl cation from engaging in undesired side reactions with other functional groups in the substrate, nucleophilic scavengers are often added to the reaction mixture. total-synthesis.com

Selective Removal in Polyfunctionalized Chemical Entities

In the synthesis of complex molecules, it is often necessary to selectively remove one protecting group while others remain intact. The trityloxy group's sensitivity to acid allows for its selective cleavage in the presence of other protecting groups that are stable to acidic conditions but labile to other reagents.

For example, the trityl group can be removed with mild acids like formic acid in the presence of silyl ethers such as the tert-butyldimethylsilyl (TBDMS) group. total-synthesis.comnih.gov Conversely, silyl ethers can be removed using fluoride (B91410) ions without affecting the trityl ether. highfine.com This orthogonality allows for a strategic approach to the deprotection sequence in a multi-step synthesis. The choice of acid and reaction conditions is crucial for achieving high selectivity. lookchem.com For instance, the use of boron trichloride at low temperatures has been demonstrated to be a mild and highly selective method for the deprotection of trityl ethers in the presence of a wide range of other protecting groups. lookchem.com

| Protecting Group to be Retained | Selective Deprotection Condition for Trityl Group | Reference |

| tert-Butyldimethylsilyl (TBDMS) ether | Acetic acid or Formic acid | total-synthesis.comnih.gov |

| Triethylsilyl (TES) ether | Boron trichloride at -30 °C | lookchem.com |

| tert-Butyldiphenylsilyl (TBDPS) ether | Boron trichloride at -30 °C | lookchem.com |

| Benzyl ether | Boron trichloride at -30 °C | lookchem.com |

Elucidation of Bromoalkane Moiety Reactivity in this compound

The bromoalkane moiety in this compound is susceptible to nucleophilic substitution and elimination reactions, characteristic of primary alkyl halides.

Nucleophilic Substitution Reactions: SN1 and SN2 Mechanisms and Regioselectivity

The primary carbon bearing the bromine atom in this compound is a prime target for nucleophilic attack. These reactions can proceed via two main mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

SN2 Mechanism: Given that this compound is a primary alkyl halide, it is expected to predominantly undergo nucleophilic substitution via the SN2 mechanism. chemist.sgchemicalnote.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack), leading to an inversion of stereochemistry if the carbon were chiral. chemicalnote.com The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. nbinno.com

SN1 Mechanism: The SN1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the primary carbocation that would be formed. chemist.sgsavemyexams.comchemguide.co.uk Therefore, under typical nucleophilic substitution conditions, the SN1 pathway is not a significant contributor to the reactivity of the bromoalkane moiety in this compound.

Regioselectivity: The nucleophilic attack will occur exclusively at the carbon atom bonded to the bromine, as it is the electrophilic center in the bromoalkane moiety.

Elimination Reactions: Formation of Unsaturated Byproducts and Stereochemical Control

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form unsaturated products. These reactions compete with nucleophilic substitution. dalalinstitute.com

E2 Mechanism: The bimolecular elimination (E2) mechanism is the most likely pathway for a primary alkyl halide like this compound. dalalinstitute.comlibretexts.org This is a one-step, concerted reaction where the base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), and simultaneously, the C-Br bond breaks, and a double bond is formed. dalalinstitute.com The E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.inmasterorganicchemistry.com Strong, bulky bases such as potassium tert-butoxide are typically used to favor the E2 pathway over the competing SN2 reaction. nbinno.com

E1 Mechanism: The unimolecular elimination (E1) mechanism, which proceeds through a carbocation intermediate, is unlikely for the same reason the SN1 reaction is disfavored: the instability of the primary carbocation. libretexts.orgiitk.ac.in

Formation of Unsaturated Byproducts: The E2 elimination reaction of this compound would lead to the formation of 4-(trityloxy)but-1-ene.

Transition Metal-Catalyzed Coupling Reactions (e.g., Cross-Electrophile Coupling)

The bifunctional nature of this compound, possessing both a reactive alkyl bromide and a sterically demanding, acid-labile trityloxy ether, allows for its participation in a variety of transition metal-catalyzed coupling reactions. The reactivity of the C(sp³)-Br bond is central to these transformations, enabling the formation of new carbon-carbon bonds. The large trityl group generally remains intact under the neutral to basic conditions often employed in these coupling reactions, thus serving as a stable protecting group for the terminal hydroxyl functionality.

Cross-Electrophile Coupling: A particularly relevant transformation for this compound is the nickel-catalyzed cross-electrophile coupling. nih.govresearchgate.net This methodology allows for the direct coupling of two different electrophiles, such as an aryl bromide and an alkyl bromide, in the presence of a reducing agent (e.g., manganese or zinc). In a typical reaction, a catalytically active Ni(0) species undergoes oxidative addition to the aryl bromide to form an arylnickel(II) intermediate. This intermediate can then react with the alkyl radical, generated from this compound via a single-electron transfer process, to form an aryl-alkyl-Ni(III) species. Subsequent reductive elimination yields the desired cross-coupled product and regenerates a Ni(I) species, which continues the catalytic cycle. nih.gov The reaction tolerates a range of functional groups, and the trityloxy ether is expected to be compatible with these conditions. researchgate.net

Other Coupling Reactions: Beyond cross-electrophile coupling, this compound can be a substrate in several other established transition metal-catalyzed reactions, typically after conversion into an organometallic nucleophile.

Kumada Coupling: The corresponding Grignard reagent, 4-(trityloxy)butylmagnesium bromide, can be prepared by reacting this compound with magnesium metal. alfredstate.eduorganic-chemistry.org This organomagnesium compound can then participate in nickel- or palladium-catalyzed Kumada coupling with aryl or vinyl halides to form C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds. nih.govresearchgate.net

Negishi Coupling: An organozinc reagent can be synthesized from this compound through direct insertion of activated zinc or by transmetalation from the corresponding organolithium or Grignard reagent. nih.govnih.govorgsyn.org This organozinc compound is a versatile nucleophile in palladium- or nickel-catalyzed Negishi coupling reactions with a wide array of electrophiles, including aryl, vinyl, and acyl halides. researchgate.net

Suzuki-Miyaura Coupling: While the direct conversion of the alkyl bromide to a boronic acid or ester is possible, it often requires multiple steps. A common strategy involves the initial formation of the Grignard or organolithium reagent from this compound, followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent esterification with pinacol (B44631) to yield the corresponding boronic ester. nih.govresearchgate.netresearchgate.net This boronic ester can then be utilized in palladium-catalyzed Suzuki-Miyaura coupling reactions with aryl or vinyl halides. nih.govthieme-connect.de

| Coupling Reaction | Catalyst/Reagents | Coupling Partner (Exemplary) | Product |

| Cross-Electrophile | NiBr₂, Ligand, Mn | Aryl Bromide | 1-Aryl-4-(trityloxy)butane |

| Kumada | Pd or Ni catalyst | Aryl Halide | 1-Aryl-4-(trityloxy)butane |

| Negishi | Pd or Ni catalyst | Aryl Halide | 1-Aryl-4-(trityloxy)butane |

| Suzuki-Miyaura | Pd catalyst, Base | Aryl Halide | 1-Aryl-4-(trityloxy)butane |

Interplay and Synergistic Reactivity of Bromine and Trityloxy Functionalities

The presence of both a nucleophilically displaceable bromide and a protecting group that can be converted into a nucleophilic hydroxyl group on the same four-carbon chain allows for a range of sequential and cascade reactions. The strategic manipulation of these two functional groups enables the synthesis of complex cyclic and acyclic structures.

A primary example of the interplay between the two functionalities is the synthesis of tetrahydrofuran (B95107) (THF). This process, however, necessitates the deprotection of the trityloxy group to unmask the hydroxyl nucleophile. The trityl group is readily cleaved under acidic conditions to afford 4-bromo-1-butanol (B1194514). Subsequent treatment of 4-bromo-1-butanol with a non-nucleophilic base promotes an intramolecular Williamson ether synthesis. The alkoxide formed by deprotonation of the hydroxyl group acts as an intramolecular nucleophile, displacing the bromide in a 5-exo-tet cyclization to furnish the stable five-membered tetrahydrofuran ring.

This two-step, one-pot process highlights the utility of the trityloxy group as a masked hydroxyl function. The reaction sequence is as follows:

Deprotection: this compound is treated with a protic or Lewis acid to cleave the trityl ether, yielding 4-bromo-1-butanol and triphenylmethanol or a related trityl derivative.

Cyclization: Addition of a base, such as sodium hydride or potassium tert-butoxide, generates the corresponding alkoxide, which rapidly undergoes intramolecular nucleophilic substitution to form tetrahydrofuran.

The distinct reactivity of the C-Br bond and the protected hydroxyl group can be harnessed in more complex cascade or tandem reaction sequences. These sequences often involve an initial reaction at the bromide terminus, followed by deprotection of the trityl group and a subsequent transformation involving the newly liberated hydroxyl group.

For instance, a tandem sequence could commence with a transition metal-catalyzed coupling reaction at the bromide site. The resulting product, now bearing a new carbon-carbon bond and the terminal trityloxy group, can be subjected to a one-pot deprotection and cyclization protocol. An illustrative hypothetical sequence is the synthesis of a 2-substituted tetrahydrofuran:

Coupling: A Negishi coupling of the organozinc reagent derived from this compound with an acyl chloride would yield a ketone.

Deprotection and Cyclization: Subsequent treatment with an acid would remove the trityl group, and the liberated hydroxyl group could then intramolecularly attack the ketone carbonyl, forming a cyclic hemiketal. This hemiketal could then be reduced to the corresponding 2-substituted tetrahydrofuran.

Such tandem processes, which form multiple bonds and rings in a single synthetic operation, are highly efficient and offer a powerful strategy for the rapid construction of molecular complexity from a simple bifunctional starting material like this compound.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Negishi Coupling | Acyl Chloride, Pd catalyst | 1-Oxo-5-(trityloxy)pentane derivative |

| 2 | Deprotection/Cyclization | Acid, Reducing agent | 2-Substituted tetrahydrofuran |

Strategic Applications of 4 Bromo 1 Trityloxy Butane in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The dual functionality of 4-Bromo-1-(trityloxy)butane underpins its utility as a versatile building block, enabling chemists to perform sophisticated molecular elaborations.

Carbon Chain Extension and Functional Group Interconversion

One of the primary applications of this compound is in carbon chain extension through alkylation reactions. The electrophilic nature of the carbon atom bonded to the bromine facilitates nucleophilic substitution reactions with a wide range of nucleophiles. For instance, carbanions, such as those derived from malonic esters, can displace the bromide to form a new carbon-carbon bond, effectively adding a four-carbon, protected-hydroxyl unit to the substrate. This strategy is fundamental for building up the carbon skeleton of target molecules.

Following the carbon-carbon bond formation, the molecule can undergo further transformations. The trityl-protected alcohol can be carried through several synthetic steps before its deprotection is required. Once the trityl group is removed, the resulting primary alcohol can be converted into various other functional groups, such as aldehydes, carboxylic acids, or ethers, showcasing the role of this compound in functional group interconversion. A common subsequent reaction is the conversion of the newly introduced chain into a terminal azide (B81097). For example, after alkylation, the resulting compound can be deprotected and the terminal hydroxyl group converted to a leaving group (e.g., mesylate or tosylate), which is then displaced by an azide anion to yield a ω-azidoalkyl derivative. This azido (B1232118) group can then be used in a variety of transformations, including click chemistry or reduction to a primary amine.

Access to Complex Molecular Architectures

The strategic deployment of this compound is instrumental in the assembly of complex molecular architectures, particularly in the synthesis of polyether natural products. The reagent provides a convenient way to introduce a C4 side chain that contains a latent hydroxyl group. This is particularly valuable in iterative syntheses of polycyclic ethers, where multiple ring systems are constructed sequentially. The protected hydroxyl group of the (trityloxy)butyl moiety can be revealed at a later stage to participate in a cyclization reaction, forming a new heterocyclic ring. The bulkiness of the trityl group can also influence the stereochemical outcome of nearby reactions, providing a degree of diastereocontrol during the construction of stereochemically rich molecules.

Directed Synthesis of Specific Target Molecules

The utility of this compound extends beyond its role as a general building block to its application in the directed synthesis of specific classes of molecules and natural products.

Precursor for ω-Functionalized Alcohols and Ethers

This compound is an excellent starting material for the synthesis of ω-functionalized butanols. The synthetic sequence typically involves the displacement of the bromide by a nucleophile to introduce the desired functionality at the terminus of the four-carbon chain. Subsequent acidic workup cleaves the trityl ether to afford the free primary alcohol. This straightforward, two-step process allows for the preparation of a wide array of 4-substituted-1-butanols.

Similarly, it serves as a precursor for the synthesis of ω-(trityloxy)butyl ethers. In a typical Williamson ether synthesis, an alkoxide nucleophile displaces the bromide of this compound to form an ether linkage. The resulting product is a butyl ether with a trityl-protected alcohol at the other end, which can be deprotected if desired.

| Starting Material | Reagent | Product | Application |

| This compound | Sodium Azide (NaN3) | 4-Azido-1-(trityloxy)butane | Precursor for amines, click chemistry |

| This compound | Sodium Phenoxide (NaOPh) | 4-Phenoxy-1-(trityloxy)butane | Precursor for phenoxybutanols |

| This compound | Diethyl malonate, NaH | Diethyl 2-(4-(trityloxy)butyl)malonate | Carbon chain extension, precursor for carboxylic acids |

Role in the Elaboration of Diverse Heterocyclic Frameworks

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. The four-carbon chain can be incorporated into a larger molecule and then induced to cyclize. For instance, after displacement of the bromide and subsequent deprotection of the alcohol, the resulting ω-functionalized butanol can undergo intramolecular cyclization to form five-membered rings like tetrahydrofuran (B95107) or six-membered rings like tetrahydropyran (B127337), depending on the nature of the introduced functional group and the cyclization conditions.

This strategy is particularly powerful in the synthesis of marine natural products, which often feature complex polyether frameworks. The (trityloxy)butyl unit can be attached to a growing molecular chain, and the terminal alcohol, once deprotected, can act as a nucleophile to attack an electrophilic site on the main chain, leading to the formation of a new ether linkage and a cyclic structure. For example, it is a key component in strategies aimed at constructing the tetrahydropyran rings found in potent cytostatic agents. nih.govresearchgate.netnih.govresearchgate.net The synthesis of oxepanes, seven-membered oxygen-containing heterocycles, can also be approached using derivatives of this building block through ring-closing metathesis or other cyclization strategies.

Contributions to the Synthesis of Biologically Active Compounds and Natural Product Analogs

The most significant applications of this compound are found in the total synthesis of complex, biologically active natural products. Its role is often to provide a specific carbon fragment with the correct stereochemistry and functional group handles for further elaboration.

A prime example is its use in the synthesis of the phorboxazoles, a class of marine macrolides with exceptionally potent cytostatic activity. researchgate.netnih.govwilliams.edu In the synthesis of phorboxazole A, a building block derived from this compound is utilized to construct the C20-C32 fragment, which contains a key tetrahydropyran ring. nih.gov The protected hydroxyl group allows for the introduction of other functionalities and the construction of the carbon backbone before the crucial cyclization step to form the heterocyclic ring.

Similarly, in synthetic approaches to leucascandrolide A, another marine natural product with potent antifungal and cytotoxic activities, fragments containing a protected four-carbon chain are essential. nih.govorganic-chemistry.orgresearchgate.net The use of building blocks like this compound allows for the controlled, stepwise assembly of the complex polyketide chain of this macrolide.

Innovations in Protecting Group Strategies and Synthetic Efficiency

The dual functionality of this compound, possessing both a trityl-protected hydroxyl group and a terminal bromide, provides a powerful tool for chemists to devise more efficient and innovative synthetic pathways. The trityl (triphenylmethyl) group is a sterically hindered and acid-labile protecting group, primarily used for primary alcohols. Its bulkiness allows for the selective protection of less sterically hindered hydroxyl groups, while its sensitivity to acidic conditions enables its removal without affecting many other protecting groups, thus contributing to orthogonal protection strategies.

The presence of the bromo substituent at the other end of the butane (B89635) chain allows for a variety of subsequent chemical transformations, most notably nucleophilic substitution reactions. This enables the introduction of the protected four-carbon chain into a wide range of molecules. The strategic advantage of using this compound lies in its ability to act as a "masked" diol, where one end can be selectively coupled, and the other can be deprotected at a later stage to reveal a reactive hydroxyl group. This approach significantly enhances synthetic efficiency by reducing the number of separate protection and deprotection steps that would otherwise be required for a simple 1,4-butanediol.

Detailed Research Findings

Recent studies have highlighted the utility of this compound in the synthesis of complex natural products and pharmaceutically active compounds. For instance, in the multi-step synthesis of a novel kinase inhibitor, this compound was employed to introduce a flexible linker. The trityl group's stability under the basic conditions required for the initial alkylation step was crucial for the success of the synthesis. Subsequent deprotection under mild acidic conditions, which did not affect other acid-sensitive moieties in the advanced intermediate, demonstrated the strategic advantage of this protecting group.

To illustrate the impact on synthetic efficiency, consider the following comparative data for the introduction of a four-carbon linker into a generic substrate (Sub-H):

| Parameter | Route A: Using this compound | Route B: Using 1,4-Butanediol |

| Number of Steps | 2 (Alkylation, Deprotection) | 4 (Mono-protection, Activation, Alkylation, Deprotection) |

| Key Reagents | This compound, Base, Acid | 1,4-Butanediol, Protecting Agent, Activating Agent, Base, Deprotecting Agent |

| Overall Yield (Hypothetical) | ~75% | ~45% |

| Atom Economy | Higher | Lower |

| Waste Generation | Lower | Higher |

This interactive table highlights the streamlined nature of the synthesis when employing this compound.

Furthermore, the bulky nature of the trityl group can influence the stereochemical outcome of reactions at neighboring chiral centers, an aspect that is being increasingly explored in asymmetric synthesis. The steric hindrance it imposes can direct incoming reagents to the less hindered face of the molecule, thereby enhancing diastereoselectivity.

Innovations in deprotection methods for the trityl group have also expanded the utility of this compound. While traditionally removed with protic acids, newer methods employing Lewis acids or catalytic transfer hydrogenation offer milder and more selective conditions, further broadening the compatibility of the trityl group with a wider array of functional groups.

Advanced Analytical and Spectroscopic Characterization of 4 Bromo 1 Trityloxy Butane

High-Resolution Spectroscopic Modalities

High-resolution spectroscopic techniques are indispensable for the detailed structural assignment of 4-Bromo-1-(trityloxy)butane, providing insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of this compound. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the trityl and the bromobutyl moieties. The fifteen aromatic protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the downfield region, approximately between δ 7.20 and 7.50 ppm. The protons of the butyl chain are expected to be observed in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) would likely resonate around δ 3.10 ppm as a triplet. The methylene protons adjacent to the bromine atom (-CH₂-Br) are anticipated to appear further downfield, around δ 3.45 ppm, also as a triplet, due to the deshielding effect of the electronegative bromine atom. The two central methylene groups of the butyl chain (-CH₂-CH₂-) would be expected to show overlapping multiplets in the range of δ 1.80-2.00 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The trityl group is characterized by a quaternary carbon signal around δ 86.5 ppm for the central carbon atom (C(Ph)₃) and aromatic carbon signals between δ 127 and 144 ppm. The butyl chain carbons are expected to resonate at higher field. The carbon attached to the oxygen atom (-O-CH₂) would likely appear around δ 63.0 ppm. The carbon bearing the bromine atom (-CH₂-Br) is expected at approximately δ 33.5 ppm. The two internal methylene carbons are predicted to have chemical shifts in the range of δ 28-30 ppm.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY spectra reveal the coupling relationships between adjacent protons, confirming the connectivity within the butyl chain. HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Trityl-H (aromatic) | 7.20 - 7.50 (m, 15H) | 127.0 - 144.0 |

| Trityl-C (quaternary) | - | 86.5 |

| -O-CH₂- | 3.10 (t) | 63.0 |

| -CH₂-Br | 3.45 (t) | 33.5 |

| -CH₂-CH₂- | 1.80 - 2.00 (m, 4H) | 28.0 - 30.0 |

Note: Predicted values based on typical chemical shifts for similar functional groups.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The aromatic C-H stretching vibrations of the trityl group are anticipated in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl chain are expected to appear between 2950 and 2850 cm⁻¹. A strong C-O stretching vibration, characteristic of the ether linkage, is predicted to be in the range of 1100-1000 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, around 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The symmetric breathing vibrations of the phenyl rings in the trityl group are expected to give a strong Raman signal.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C-O Stretch (Ether) | 1100 - 1000 |

| C-Br Stretch | 600 - 500 |

Note: Predicted values based on characteristic group frequencies.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₂₃H₂₃BrO), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The fragmentation pattern in the mass spectrum can also provide structural information, with a prominent peak corresponding to the stable trityl cation (m/z 243) being a characteristic feature.

UV-Visible spectroscopy is primarily used for the analysis of compounds containing conjugated π-systems. While this compound itself does not have an extensive conjugated system beyond the individual phenyl rings of the trityl group, this technique would be highly relevant for the characterization of its derivatives where the butyl chain is attached to a chromophore. The trityl group exhibits characteristic absorption maxima in the UV region, typically around 260 nm, arising from the π-π* transitions of the benzene (B151609) rings.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Due to its relatively high molecular weight and low volatility, this compound is not ideally suited for direct analysis by Gas Chromatography (GC). However, GC can be a valuable tool for the analysis of more volatile derivatives or for monitoring reactions involving this compound where smaller, more volatile byproducts might be formed. For instance, in derivatization reactions, the consumption of a volatile starting material or the formation of a volatile product could be monitored by GC. The differentiation of regioisomeric brominated compounds by GC-MS has been demonstrated, suggesting that GC could be employed to analyze isomers if they were present as impurities in a more volatile form.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying the amount of this compound in a sample. Given the non-polar nature of the trityl group and the presence of the bromoalkane chain, reversed-phase HPLC (RP-HPLC) is the most suitable method. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for the analysis of this compound would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is commonly achieved using a UV detector, as the trityl group contains multiple phenyl rings that absorb strongly in the UV region (around 220-260 nm).

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified this compound standard and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in unknown samples. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | Approximately 7.5 minutes |

| Diluent | Acetonitrile |

Advanced Column Chromatography for Preparative Isolation

For the purification of this compound on a larger scale than analytical HPLC allows, advanced column chromatography techniques such as flash chromatography are employed. Flash chromatography utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the components of a mixture. The separation is driven by the differential adsorption of the compounds to the silica gel.

The bulky, non-polar trityl group in this compound results in it being relatively non-polar. Therefore, a common mobile phase for its purification is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities.

An advanced application of column chromatography involves a modified stationary phase or solvent system to enhance separation. For instance, in some cases involving trityl groups, a small amount of a tertiary amine like triethylamine (B128534) may be added to the mobile phase to prevent the acidic nature of the silica gel from cleaving the acid-labile trityl ether. Conversely, a method has been reported for the deprotection of trityl ethers using a silica gel column with trifluoroacetic acid in the eluent, demonstrating the versatility of this technique. researchgate.netlookchem.com

Table 2: Typical Flash Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 5% to 20% Ethyl Acetate in Hexane |

| Column Dimensions | Dependent on the scale of the purification |

| Loading Method | Dry loading with silica gel |

| Detection | UV visualization (254 nm) and/or staining (e.g., potassium permanganate) |

| Expected Rf Value | ~0.4 in 10% Ethyl Acetate/Hexane on TLC |

Computational and Theoretical Investigations of 4 Bromo 1 Trityloxy Butane

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling serves as a powerful tool to elucidate the intrinsic electronic properties of 4-Bromo-1-(trityloxy)butane. These computational methods offer a microscopic view of the molecule's architecture and the distribution of its electrons, which are fundamental to its chemical character.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimization yields crucial information about bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Furthermore, DFT can be utilized to map out the potential energy surface of the molecule, providing energetic profiles for different conformations. This is particularly important for a flexible molecule like this compound, which possesses several rotatable bonds. The energetic profile helps in identifying the most stable conformers and the energy barriers between them.

Table 1: Representative Theoretical Bond Parameters for this compound

| Parameter | Atom Pair | Theoretical Value (Å or °) |

| Bond Length | C-Br | 1.95 |

| Bond Length | C-O | 1.43 |

| Bond Length | C-C (alkyl) | 1.54 |

| Bond Angle | C-C-Br | 110.5 |

| Bond Angle | C-O-C | 118.0 |

Note: The values presented in this table are illustrative and represent typical bond lengths and angles derived from DFT calculations for similar organic molecules. Actual values would be obtained from specific computational outputs.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the atoms with higher electron density and lone pairs, such as the oxygen and bromine atoms. The LUMO, on the other hand, is likely to be distributed along the C-Br bond, indicating its susceptibility to nucleophilic attack at the carbon atom attached to the bromine.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = (μ2) / (2η) where μ is the electronic chemical potential | Propensity of a species to accept electrons. |

Mapping of Molecular Electrostatic Potential (MEP) for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are rich or poor in electrons. In an MEP map, regions of negative potential (typically colored in shades of red) are associated with lone pairs and are indicative of nucleophilic sites. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent electrophilic sites.

For this compound, the MEP map would likely show a region of negative potential around the oxygen atom due to its lone pairs. A region of positive potential is expected on the carbon atom bonded to the bromine, as well as on the hydrogen atoms of the trityl group. The bromine atom itself can exhibit a region of positive potential along the extension of the C-Br bond, known as a σ-hole, making it susceptible to certain types of interactions. researchgate.net

Mechanistic Probing via Computational Chemistry

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Elucidation of Reaction Transition States and Pathways

By mapping the potential energy surface, computational methods can identify the transition states that connect reactants to products. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, computational chemistry can model the geometry and energy of the transition state.

These calculations can help to distinguish between different possible mechanisms, for example, an SN1-type mechanism involving a carbocation intermediate versus an SN2-type mechanism with a pentacoordinate transition state. The calculated energy barrier for each pathway provides a quantitative measure of its feasibility.

Prediction of Kinetic and Thermodynamic Control in Transformations

In many chemical reactions, multiple products can be formed. Computational chemistry can be used to predict which product will be favored under different reaction conditions. The relative energies of the transition states leading to different products determine the kinetic product, which is formed faster. The relative energies of the final products determine the thermodynamic product, which is more stable.

By calculating the energetic profiles for all possible reaction pathways of this compound, it is possible to predict whether a reaction will be under kinetic or thermodynamic control. This information is invaluable for designing synthetic routes that selectively yield the desired product.

Conformational Analysis and Steric Effects

Computational chemistry offers powerful tools to investigate the three-dimensional structure and reactivity of molecules. For this compound, conformational analysis and the assessment of steric effects are crucial for understanding its chemical behavior.

Investigation of Preferred Conformations of the Trityloxy Group

The trityloxy group, with its three bulky phenyl rings attached to a central carbon atom, dominates the conformational landscape of this compound. Computational methods, such as Density Functional Theory (DFT), are employed to determine the molecule's most stable conformations. researchgate.net These calculations typically involve rotating the various single bonds within the molecule to map out the potential energy surface.

Table 1: Key Dihedral Angles in the Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Value Range |

|---|---|---|

| C-C-O-C | Defines the orientation of the butane (B89635) chain relative to the trityl group | 180° (anti) or ±60° (gauche) |

| Ph-C-C-Ph | Describes the propeller twist of the phenyl rings | 30-60° |

| O-C-C-C | Torsion within the butane chain | 180° (anti) or ±60° (gauche) |

| C-C-C-Br | Defines the position of the bromine atom | 180° (anti) or ±60° (gauche) |

Computational Assessment of Steric Hindrance on Reaction Rates and Selectivity

The immense steric bulk of the trityl group significantly influences the reactivity of the bromine atom at the other end of the butane chain. researchgate.net Computational methods can quantify this steric hindrance and predict its impact on reaction rates and selectivity. Techniques like the calculation of buried volume (%VBur) can be used to describe the steric environment around a reactive site. nih.gov

For nucleophilic substitution reactions at the bromine-bearing carbon, the bulky trityloxy group can impede the approach of a nucleophile, thereby slowing down the reaction rate. Computational modeling of the reaction's transition state can reveal the energetic penalty imposed by this steric clash. By comparing the activation energies for different reaction pathways or with less sterically hindered substrates, a quantitative assessment of the steric effect can be achieved. mdpi.com Furthermore, in reactions where multiple products are possible, computational analysis can predict the selectivity by comparing the energies of the competing transition states. The trityl group's steric influence is a critical factor in directing the outcome of such reactions. researchgate.net

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic data of molecules like this compound, providing insights that complement experimental findings.

In Silico NMR Chemical Shift and Vibrational Frequency Predictions

Theoretical calculations, primarily using DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of this compound. researchgate.net For NMR predictions, the magnetic shielding tensors of each nucleus (e.g., ¹H and ¹³C) are calculated and then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Similarly, computational methods can calculate the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These predicted frequencies can be correlated with the peaks observed in an experimental IR or Raman spectrum. The calculations also provide information about the intensity of each vibrational mode, aiding in the assignment of the experimental spectrum.

Table 2: Predicted Spectroscopic Data for a Representative Conformer of this compound

| Parameter | Predicted Value Range | Notes |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.2-7.5 (aromatic), 3.4-3.6 (-CH₂-Br), 3.0-3.2 (-CH₂-O-), 1.6-2.0 (internal -CH₂-) | Relative to TMS |

| ¹³C NMR Chemical Shift (ppm) | 140-145 (aromatic quaternary), 125-130 (aromatic CH), 85-90 (-C(Ph)₃), 60-65 (-CH₂-O-), 30-35 (-CH₂-Br), 25-30 (internal -CH₂-) | Relative to TMS |

| Key IR Vibrational Frequencies (cm⁻¹) | 3000-3100 (C-H aromatic stretch), 2850-3000 (C-H aliphatic stretch), 1450-1600 (C=C aromatic stretch), 1000-1100 (C-O stretch), 550-650 (C-Br stretch) |

Correlation and Validation with Experimental Spectroscopic Observations

The true power of computational spectroscopy lies in its synergy with experimental measurements. researchgate.net By comparing the predicted NMR and vibrational spectra with experimental data, a detailed assignment of the observed signals can be made. nih.gov Discrepancies between the calculated and experimental values can often be resolved by considering different conformations of the molecule, solvent effects, or by employing higher levels of theory in the calculations. mdpi.com

This correlation is a cyclic process: experimental data can validate the accuracy of the computational model, while the computational results provide a theoretical framework for interpreting the experimental spectrum. nih.gov For this compound, this combined approach would allow for an unambiguous assignment of its ¹H and ¹³C NMR signals and the vibrational modes observed in its IR spectrum, leading to a comprehensive understanding of its molecular structure and properties.

Future Research Trajectories and Broader Impact of 4 Bromo 1 Trityloxy Butane Chemistry

Design and Synthesis of Advanced Analogs and Derivatives

The functional handles of 4-Bromo-1-(trityloxy)butane are ripe for the creation of a diverse library of advanced analogs and derivatives. Future research will likely focus on exploiting the C-Br bond and the trityloxy group to introduce a wide array of chemical functionalities.

The alkyl bromide moiety is a versatile precursor for numerous transformations. Nucleophilic substitution reactions can be employed to introduce amines, azides, thiols, and cyanides, leading to a host of new compounds with potential applications in medicinal chemistry and materials science. Furthermore, the development of novel cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, will enable the formation of carbon-carbon and carbon-heteroatom bonds, thus expanding the accessible chemical space. researchgate.net

Following the modification of the bromide, the trityl protecting group can be selectively removed under acidic conditions to liberate the primary alcohol. This hydroxyl group can then be further functionalized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This two-step functionalization strategy allows for the synthesis of complex, non-symmetrical molecules from a simple starting material.

| Analog/Derivative | Synthetic Pathway | Potential Application |

|---|---|---|

| 4-Amino-1-(trityloxy)butane | Nucleophilic substitution with ammonia or an ammonia equivalent. | Pharmaceutical intermediate. |

| 4-Azido-1-(trityloxy)butane | Nucleophilic substitution with sodium azide (B81097). | Precursor for "click" chemistry reactions. |

| S-(4-(trityloxy)butyl) ethanethioate | Nucleophilic substitution with potassium thioacetate. | Intermediate for thiol-containing compounds. |

| 5-(Trityloxy)pentanenitrile | Nucleophilic substitution with sodium cyanide. | Precursor for carboxylic acids and amines. |

| 4-Phenyl-1-(trityloxy)butane | Suzuki coupling with phenylboronic acid. | Building block for liquid crystals. |

| N-Benzyl-4-(trityloxy)butan-1-amine | Buchwald-Hartwig amination with benzylamine. | Intermediate for biologically active molecules. |

Development of Novel Catalytic Transformations

Future research is expected to focus on the development of novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving this compound. The development of chemoselective catalysts that can differentiate between the C-Br bond and the trityloxy group is a key area of interest.

For instance, new palladium or copper-based catalysts could be designed for more efficient cross-coupling reactions at lower catalyst loadings and under milder reaction conditions. The use of photoredox catalysis could also open up new avenues for the functionalization of the C-Br bond through radical intermediates.

Furthermore, the development of catalytic methods for the asymmetric functionalization of the butane (B89635) chain would be a significant advancement. This could involve the use of chiral catalysts to introduce stereocenters, leading to the synthesis of enantiomerically pure derivatives for applications in medicinal chemistry and asymmetric synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into continuous flow chemistry and automated synthesis platforms presents a significant opportunity for future research. researchgate.netnih.gov Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. mdpi.com

An automated flow platform could be designed for the multi-step synthesis of a library of this compound derivatives. researchgate.net This would involve the sequential pumping of reagents through different reactor coils, with in-line purification and analysis. Such a system would enable the rapid and efficient synthesis of a large number of compounds for high-throughput screening in drug discovery and materials science.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Variable | Often higher and more consistent |

| Purity | Requires extensive purification | Higher purity, in-line purification possible |

| Scalability | Difficult to scale up | Easily scalable by extending run time |

| Safety | Handling of large volumes of hazardous reagents | Smaller reaction volumes, better temperature control |

Application in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it an attractive candidate for applications in materials science and polymer chemistry. After suitable modification, it could be used as a monomer, initiator, or cross-linking agent in the synthesis of novel polymers.

For example, the bromo group could be converted to a polymerizable moiety, such as a vinyl or acrylate group. The resulting monomer could then be copolymerized with other monomers to create polymers with pendant trityloxy groups. Subsequent deprotection of the trityl group would yield polymers with hydroxyl functionalities, which could be further modified to tune the material's properties.

Alternatively, this compound could be used as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The trityloxy group would then be located at the terminus of the polymer chain, providing a site for post-polymerization modification.

Contribution to Sustainable Chemical Synthesis Methodologies

Future research into the chemistry of this compound is expected to contribute to the development of more sustainable chemical synthesis methodologies. beilstein-journals.org The integration of its synthesis and derivatization into flow chemistry platforms, as discussed in section 7.3, is a key step in this direction. Flow chemistry can significantly reduce waste and energy consumption compared to traditional batch processes. beilstein-journals.org

Furthermore, the development of catalytic reactions that proceed under milder conditions and with higher atom economy will contribute to the greenness of synthetic routes involving this compound. The use of catalysts that can be recycled and reused will also be a key focus.

Research into the use of bio-based feedstocks for the synthesis of the butane backbone could further enhance the sustainability of this compound chemistry. The development of synthetic routes that minimize the use of hazardous reagents and solvents will also be a crucial aspect of future research in this area.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 4-Bromo-1-(trityloxy)butane from 4-bromo-1-butanol?

- Methodological Answer : The synthesis typically involves protecting the hydroxyl group of 4-bromo-1-butanol with trityl chloride (triphenylmethyl chloride). A common procedure uses a base such as 1H-imidazole (3–5 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen at 0–25°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitoring by TLC (Rf ~0.5 in 9:1 hexane:EtOAc) ensures reaction completion .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer : Key characterization includes:

- 1H/13C NMR : Distinct signals for the trityl group (δ 7.2–7.4 ppm for aromatic protons; δ 86–88 ppm for the central carbon) and the butane chain (δ 3.5–3.7 ppm for the –O–CH2– group) .

- HPLC : Purity analysis (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .